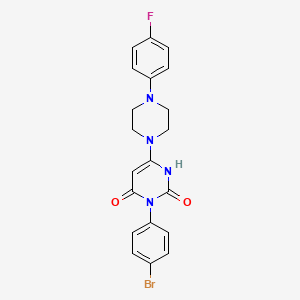![molecular formula C23H15ClN4O3 B2870211 1-(4-氯苯基)-6-甲氧基-3-(4-硝基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901044-96-0](/img/structure/B2870211.png)
1-(4-氯苯基)-6-甲氧基-3-(4-硝基苯基)-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you’re asking about seems to be a complex organic molecule that likely contains a quinoline core structure . Quinoline is a nitrogen-containing heterocycle and is found in many natural products . It’s often used as a building block in medicinal chemistry due to its diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various chemical techniques . For example, one common method involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to obtain a quinolyl ether, which can then be further modified .科学研究应用
光学和电子材料
对吡唑啉衍生物的研究,包括带有硝基取代环的那些,突出了它们作为光学材料的多功能性。当苯环被甲氧基、氯或硝基等特定基团取代时,这些化合物表现出荧光特性。这一特性使它们适用于光学器件和材料研究。此外,具有硝基取代的化合物已显示出有趣的二阶非线性光学性质,可能对新型光子材料的开发很有用 (Barberá 等,1998).
缓蚀
对喹喔啉衍生物的研究表明它们作为金属在酸性环境中的缓蚀剂的有效性。该应用对于保护工业设备和基础设施免受腐蚀性损坏至关重要。研究表明,这些化合物可以在金属表面形成保护层,显着降低腐蚀速率 (Saraswat & Yadav,2020).
有机电子学和荧光团
基于喹啉的化合物,特别是涉及吡唑并[3,4-b]喹啉结构的化合物,已被确定为有机电子学的有希望的材料,包括发光二极管 (LED) 和其他光电器件。它们的光物理性质,如光致发光和电致发光,使它们适用于新型有机电子器件的开发。这些性质受化合物中存在的结构基序的影响,提供了通过化学改性调整器件性能的途径 (Padalkar & Sekar,2014).
抗菌剂
已合成了一系列喹啉衍生物,包括吡唑并[3,4-b]喹啉,并评估了它们的抗菌活性。这些化合物对一系列细菌和真菌菌株表现出有效性,表明它们作为开发新型抗菌剂的模板的潜力。该类化合物中的结构多样性为设计针对耐药菌感染的新型治疗剂提供了丰富的基础 (El-Gamal 等,2016).
作用机制
Target of Action
The compound “1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that inhibits the growth and proliferation of the parasites . This interaction could involve binding to a specific protein or enzyme within the parasite, disrupting its normal function and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and replication of the parasites. These could include pathways involved in DNA replication, protein synthesis, and energy metabolism . The disruption of these pathways would result in the death of the parasite and the alleviation of the disease symptoms .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body, reaching the sites of infection . Its metabolism and excretion would depend on various factors, including the specific properties of the compound and the characteristics of the individual taking it .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of the diseases and leading to recovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could affect its absorption and metabolism, potentially impacting its efficacy . Additionally, factors such as the individual’s diet, age, and overall health status could also influence the action of the compound .
属性
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJKFHOXCWLNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)

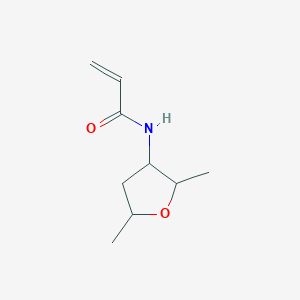
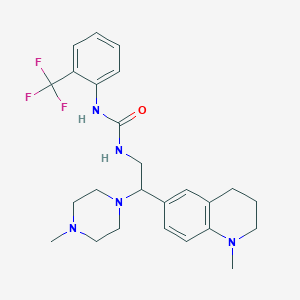

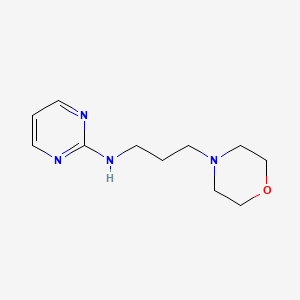
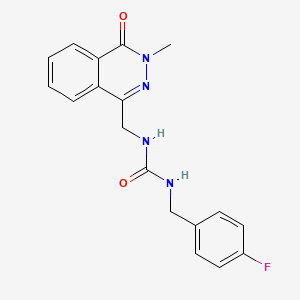
![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)

![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)
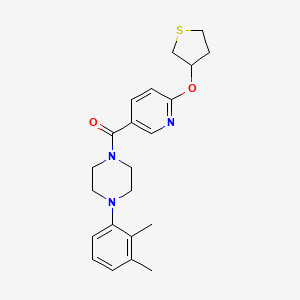

![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)
